2-[chloro(fluoro)methyl]-6-methyl-1H-benzimidazole

Medicinal Chemistry Drug Design Physicochemical Properties

For SAR programs requiring precise lipophilicity modulation, this benzimidazole offers a chiral -CHFCl motif absent in achiral chloromethyl analogs. The single fluorine substitution enables controlled logP tuning (~0.3 units) and provides a distinct 19F NMR probe, reducing spectral overlap in binding assays. Key benefits: (1) Ready-made scaffold for enantioselective SAR & crystallography; (2) Versatile electrophilic handle for late-stage diversification with amines, thiols, or alkoxides. Supplied with analytical proof of identity to ensure batch-to-batch reproducibility in critical biological testing.

Molecular Formula C9H8ClFN2
Molecular Weight 198.62 g/mol
CAS No. 73774-30-8
Cat. No. B3357516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[chloro(fluoro)methyl]-6-methyl-1H-benzimidazole
CAS73774-30-8
Molecular FormulaC9H8ClFN2
Molecular Weight198.62 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)C(F)Cl
InChIInChI=1S/C9H8ClFN2/c1-5-2-3-6-7(4-5)13-9(12-6)8(10)11/h2-4,8H,1H3,(H,12,13)
InChIKeyRKSGFYWDHNGXGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[Chloro(fluoro)methyl]-6-methyl-1H-benzimidazole Profile & Sourcing


2-[chloro(fluoro)methyl]-6-methyl-1H-benzimidazole (CAS 73774-30-8) is a synthetic heterocyclic compound belonging to the benzimidazole class, with the molecular formula C9H8ClFN2 and a molecular weight of 198.62 g/mol [1]. It is characterized by a benzimidazole core substituted with a methyl group at the 6-position and a unique chlorofluoromethyl (-CHFCl) group at the 2-position, which introduces both fluorine and chlorine atoms to the scaffold [1]. This compound is primarily utilized as a research chemical, particularly as a building block or intermediate in organic synthesis and medicinal chemistry programs [2].

Workflow Synthetic intermediate for benzimidazole-based medicinal chemistry
Structural Probe Chiral -CHFCl group supports stereochemical control studies
Analytical Utility Potential 19F NMR probe for protein-ligand interaction research

2-[Chloro(fluoro)methyl]-6-methyl-1H-benzimidazole Structural Differentiation


The assumption that 2-[chloro(fluoro)methyl]-6-methyl-1H-benzimidazole can be generically substituted for other benzimidazole derivatives is scientifically unsound. The unique -CHFCl substituent at the 2-position is not merely a 'halogen' tag; it is a distinct structural motif that profoundly influences key physicochemical properties. Specifically, the presence of both chlorine and fluorine on the same carbon atom creates a chiral center, which is absent in its symmetric -CH2Cl or -CHF2 analogs. This asymmetry, along with the specific electronegativity and steric profile of the -CHFCl group, directly alters the compound's lipophilicity (XLogP ~2.8) and hydrogen bonding potential compared to its close relative, 2-(chloromethyl)-6-methyl-1H-benzimidazole (hydrochloride) . Such differences are not academic; they are critical for controlling molecular recognition, metabolic stability, and overall performance in complex biological assays, making 'in-class' substitution a significant source of experimental variability and irreproducibility .

Chirality Mismatch

The CHFCl stereocenter enables enantioselective interactions; achiral chloromethyl analog lacks this control, potentially altering target engagement.

Lipophilicity Shift

Computed logP differs by ~0.3 units vs. the chloromethyl analog; this may change membrane permeability and off-target binding in assays.

Halogen Profile Divergence

Mixed F/Cl substitution creates a distinct electronic environment not replicated by mono‑halogen or ‑CF3 analogs, potentially shifting metabolic stability.

2-[Chloro(fluoro)methyl]-6-methyl-1H-benzimidazole Evidence Guide


Lipophilicity Compared to Chloromethyl Analog

A computed lipophilicity comparison shows a distinct difference between the target compound and its closest commercially available analog. The chlorofluoromethyl (-CHFCl) group on 2-[chloro(fluoro)methyl]-6-methyl-1H-benzimidazole yields a calculated XLogP value of approximately 2.8 . In contrast, the non-fluorinated chloromethyl (-CH2Cl) analog, 2-(chloromethyl)-6-methyl-1H-benzimidazole, is reported with a lower computed LogP of approximately 2.63 . This quantifiable difference is directly attributable to the replacement of a hydrogen atom with a fluorine atom on the 2-substituent.

Lipophilicity comparison
Computed
XLogP ~2.8 vs ~2.63 (Δ ~0.3)
Computed lipophilicity difference may support SAR probe selection; requires experimental verification.
Not derived from a head‑to‑head experimental study.
Medicinal Chemistry Drug Design Physicochemical Properties Lipophilicity

Chiral Center Advantage Over Chloromethyl Analog

The 2-[chloro(fluoro)methyl]-6-methyl-1H-benzimidazole structure contains a chiral carbon atom at the 2-position substituent (-CHFCl) due to the presence of four different groups: hydrogen, fluorine, chlorine, and the benzimidazole ring . This is a stark structural contrast to the closely related 2-(chloromethyl)-6-methyl-1H-benzimidazole, where the 2-substituent (-CH2Cl) has two identical hydrogen atoms and is therefore achiral .

Chiral center
Class‑level inference
1 stereocenter in CHFCl vs 0 in CH2Cl analog
Chiral center may offer potential for enantioselective interactions; class‑level inference.
Experimental enantioselectivity not reported.
Stereochemistry Medicinal Chemistry Molecular Recognition Synthesis

Mixed Halogen Fluorination Pattern

The -CHFCl group is a distinct fluorination motif compared to the more common -CH2F, -CHF2, or -CF3 groups. While direct comparative data for this specific compound are lacking, class-level knowledge from benzimidazole and broader medicinal chemistry literature demonstrates that fluorine substitution modulates key properties like metabolic stability, pKa, and conformation [1]. The -CHFCl group, in particular, combines the strong electron-withdrawing effect of fluorine with the polarizability and lipophilicity contributions of chlorine, a profile that cannot be replicated by a simple -CH2Cl (mono-chloro) or -CHF2 (di-fluoro) analog [2].

Halogen pattern
Class‑level inference
CHFCl combines F and Cl, distinct from -CH2Cl or -CF3
Mixed‑halogen motif provides a unique physicochemical profile for SAR exploration; based on class‑level fluorination principles.
No direct assay data for this compound.
Fluorine Chemistry Bioisosterism Medicinal Chemistry Chemical Biology

2-[Chloro(fluoro)methyl]-6-methyl-1H-benzimidazole Application Scenarios


Lipophilicity-Focused SAR Studies

When conducting a structure-activity relationship (SAR) study focused on modulating the lipophilicity and membrane permeability of a benzimidazole-based lead series, 2-[chloro(fluoro)methyl]-6-methyl-1H-benzimidazole provides a calculated lipophilicity increase of ~0.3 log units (XLogP ~2.8) compared to the non-fluorinated chloromethyl analog (LogP ~2.63) . This compound is the appropriate choice for evaluating the impact of introducing a single fluorine atom to an α-haloalkyl substituent on parameters such as cellular permeability (e.g., in Caco-2 or PAMPA assays) and plasma protein binding, offering a controlled and quantifiable change in a key drug-like property .

Stereochemistry and Molecular Recognition

For research programs investigating the role of stereochemistry in target binding, 2-[chloro(fluoro)methyl]-6-methyl-1H-benzimidazole is a valuable tool. Its chiral -CHFCl group provides a stereocenter that is absent in the achiral 2-(chloromethyl) analog . This compound can be procured for the purpose of enantiomeric separation and subsequent testing. The isolated enantiomers can be used in crystallography studies to map enantioselective binding pockets or in biochemical assays to determine if one enantiomer exhibits superior potency or selectivity, thereby guiding the design of more complex, chiral lead molecules .

19F NMR Probe & Mechanistic Studies

The presence of a single fluorine atom in 2-[chloro(fluoro)methyl]-6-methyl-1H-benzimidazole makes it a candidate for use as a fluorine-19 (19F) NMR probe in biological systems . Its unique -CHFCl group offers a distinct chemical shift environment compared to common fluorinated motifs like -CF3 or aromatic fluorine, which may reduce spectral overlap and simplify analysis in complex mixtures. This application is particularly relevant for studying protein-ligand interactions, monitoring metabolic transformations in vitro, or developing fluorine-based biosensors .

Synthetic Intermediate for Heterocyclic Scaffolds

As a research chemical, 2-[chloro(fluoro)methyl]-6-methyl-1H-benzimidazole is an excellent building block for synthesizing more complex molecules . The -CHFCl group is a versatile synthetic handle that can undergo nucleophilic substitution reactions, allowing for the introduction of diverse functionalities (e.g., amines, thiols, alkoxides) onto the benzimidazole core. This enables the rapid exploration of chemical space around a novel, mixed-halogen motif, a capability not offered by simpler 2-alkyl benzimidazole precursors .

Application
Selection Property
Validation Focus
Lipophilicity SAR studies
Computed lipophilicity shift vs chloromethyl analog
Experimental permeability and protein binding assays
Stereoselective recognition studies
Chiral center enables stereochemical control
Enantiomer separation and target‑binding assays
19F NMR probe studies
Unique CHFCl chemical shift environment
Protein‑ligand interaction or metabolic monitoring by 19F NMR
Heterocyclic scaffold synthesis
CHFCl group as a versatile synthetic handle
Nucleophilic substitution and library generation
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